Lower Mutagenic Potency vs. Parent Compound
N'-Methyl-N4-aminocytidine is a less potent mutagen than its parent compound, N4-aminocytidine. Quantitative mutagenicity assays in bacterial strains demonstrate a predictable reduction in potency to approximately 1/3 to 1/4 across multiple tester strains. This allows for more controlled induction of mutations in saturation screens where the high potency of the parent compound is problematic [1].
| Evidence Dimension | Mutagenic potency (revertants/nmol) |
|---|---|
| Target Compound Data | 15 (S. typhimurium TA100); 17 (S. typhimurium TA1535); 60 (E. coli WP2 uvrA); 80 (E. coli WP2 uvrA/pKM101) revertants/nmol |
| Comparator Or Baseline | N4-aminocytidine: 60 (TA100); 80 (TA1535); 155 (WP2 uvrA); 300 (WP2 uvrA/pKM101) revertants/nmol |
| Quantified Difference | Approximately 3- to 4-fold less potent than the parent N4-aminocytidine across all bacterial strains. |
| Conditions | Ames test strains (S. typhimurium TA100, TA1535) and E. coli WP2 uvrA derivatives; direct-acting mutagenesis without metabolic activation; revertants/nmol calculated from the linear portion of dose-response curves. |
Why This Matters
The defined, lower potency enables experimental designs that require a milder mutagenic pressure, reducing the prevalence of multiple, closely-spaced mutations in a single genome compared to the exceptionally powerful N4-aminocytidine.
- [1] Nomura A, Negishi K, Hayatsu H. Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens. Nucleic Acids Res. 1985 Dec 20;13(24):8893-9. doi: 10.1093/nar/13.24.8893. (See Table 2). View Source
